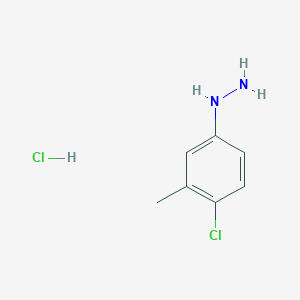

(4-Chloro-3-methylphenyl)hydrazine hydrochloride

Description

(4-Chloro-3-methylphenyl)hydrazine hydrochloride (CAS: 221687-08-7) is a hydrazine derivative with the molecular formula C₇H₉ClN₂·HCl and a purity >95% . It is commercially available as a pale yellow solid powder, synthesized via reactions involving substituted phenylhydrazines and hydrochloric acid, followed by purification through column chromatography . This compound is primarily used as a reactant in synthesizing:

- Piperidine derivatives (prolylcarboxypeptidase inhibitors).

- Phenylpyrazoles (cyclooxygenase-2 (COX-2) inhibitors) .

Its pharmacological relevance lies in targeting neuroinflammation, Alzheimer’s, and Parkinson’s diseases, distinguishing it from simpler phenylhydrazine derivatives .

Properties

IUPAC Name |

(4-chloro-3-methylphenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2.ClH/c1-5-4-6(10-9)2-3-7(5)8;/h2-4,10H,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBMRABNTKNEXER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NN)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30593051 | |

| Record name | (4-Chloro-3-methylphenyl)hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30593051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221687-08-7 | |

| Record name | (4-Chloro-3-methylphenyl)hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30593051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Overview

The synthesis of (4-chloro-3-methylphenyl)hydrazine hydrochloride follows a three-step sequence derived from methodologies for 4-chlorophenylhydrazine hydrochloride:

-

Diazotization : Conversion of 3-methyl-4-chloroaniline to its diazonium salt.

-

Reduction : Transformation of the diazonium salt to the hydrazine intermediate.

-

Acidification : Formation of the hydrochloride salt via HCl treatment.

Step 1: Diazotization of 3-Methyl-4-chloroaniline

Reagents :

-

3-Methyl-4-chloroaniline (1 eq)

-

Hydrochloric acid (10 N, 2.2 eq)

-

Sodium nitrite (NaNO₂, 1.05 eq)

Conditions :

-

Temperature: 5–10°C (ice-water bath)

-

Reaction time: 1–2 h

-

pH: <1 (strongly acidic)

The aniline derivative is dissolved in excess HCl, and NaNO₂ is added dropwise to form the diazonium salt. Excess nitrous acid is quenched with sulfamic acid.

Step 2: Reduction with Ammonium Sulfite

Reagents :

-

Diazonium salt solution (from Step 1)

-

Ammonium sulfite ((NH₄)₂SO₃, 2.5 eq)

Conditions :

The diazonium salt is reduced to the hydrazine intermediate. Ammonium sulfite prevents caking issues associated with sodium sulfite, enhancing reaction homogeneity.

Step 3: Acidification and Isolation

Reagents :

-

Hydrochloric acid (20% w/w)

Conditions :

-

Temperature: 50–70°C

-

Crystallization: Ethanol/water (1:3 v/v)

Adding HCl precipitates the hydrochloride salt, which is filtered, washed with cold ethanol, and dried under vacuum. Yield: 78–82%.

Alternative Reducing Agents

Sodium metabisulfite (Na₂S₂O₅) offers comparable efficiency to ammonium sulfite:

| Reducing Agent | Temperature | pH | Yield |

|---|---|---|---|

| Ammonium sulfite | 50–60°C | 7.5–8.0 | 78–82% |

| Sodium metabisulfite | 10–35°C | 7.0–9.0 | 75–80% |

Sodium metabisulfite operates at milder temperatures but requires precise pH control to minimize side reactions.

Optimization and Challenges

Critical Parameters

Impurity Profile

Common impurities include:

-

Unreacted 3-methyl-4-chloroaniline (<0.5% with excess NaNO₂).

-

Oxidative byproducts (e.g., azo compounds) minimized by inert atmospheres.

Purification via recrystallization from ethanol/water achieves >98% purity.

Industrial Scalability

Continuous Flow Adaptation

Patents suggest replacing batch reactors with continuous flow systems to:

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-3-methylphenyl)hydrazine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding azobenzenes or nitroso compounds.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include azobenzenes, nitroso compounds, amines, and substituted derivatives, depending on the specific reaction and conditions used .

Scientific Research Applications

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-3-methylphenyl)hydrazine hydrochloride typically involves the reaction of 4-chloro-3-methylbenzaldehyde with hydrazine hydrate in the presence of hydrochloric acid. This reaction is performed under controlled conditions to ensure high yield and purity.

Organic Synthesis

This compound is commonly used as a reagent in organic synthesis, particularly for the formation of hydrazones and azobenzenes. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it valuable in creating complex organic molecules .

Biochemical Studies

In biochemical research, this compound serves as a tool for investigating enzyme mechanisms and protein interactions. It can act as an inhibitor or activator of specific enzymes, influencing their activity through covalent bonding with target molecules .

Pharmaceutical Applications

Recent studies have highlighted its potential as a precursor in the development of pharmaceutical compounds. For instance, derivatives of (4-Chloro-3-methylphenyl)hydrazine have been explored for their roles as cyclooxygenase-2 (COX-2) inhibitors and prolylcarboxypeptidase inhibitors, which are relevant in pain and inflammation management .

Antiviral Properties

Emerging research indicates that metal complexes derived from this hydrazine derivative may serve as dual inhibitors of SARS-CoV-2. These complexes have shown promising results in molecular docking studies, suggesting potential therapeutic applications against COVID-19 .

Industrial Applications

This compound is also utilized in the production of dyes and pigments due to its reactive properties. Its unique substitution pattern on the phenyl ring provides distinct chemical reactivity that is advantageous in industrial processes .

Case Studies

- Synthesis of Schiff-base Ligands :

- Enzyme Inhibition Studies :

Mechanism of Action

The mechanism of action of (4-Chloro-3-methylphenyl)hydrazine hydrochloride involves its interaction with various molecular targets and pathways. In biochemical studies, it can act as an inhibitor or activator of specific enzymes, affecting their activity and function. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, altering their structure and activity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares (4-Chloro-3-methylphenyl)hydrazine hydrochloride with analogous phenylhydrazine hydrochlorides:

| Compound Name | CAS Number | Molecular Formula | Substituent(s) | Solubility | Purity |

|---|---|---|---|---|---|

| (4-Chloro-3-methylphenyl)hydrazine HCl | 221687-08-7 | C₇H₉ClN₂·HCl | 4-Cl, 3-CH₃ | Slightly soluble | >95% |

| 4-Chlorophenylhydrazine HCl | 1073-70-7 | C₆H₆ClN₂·HCl | 4-Cl | Water-soluble | 98% |

| 4-Methylphenylhydrazine HCl | 637-60-5 | C₇H₉N₂·HCl | 4-CH₃ | Ethanol-soluble | 97% |

| 4-Methoxyphenylhydrazine HCl | 19501-58-7 | C₇H₉N₂O·HCl | 4-OCH₃ | DMSO-soluble | 98% |

| (3-Chlorophenyl)hydrazine HCl | 2312-23-4 | C₆H₆ClN₂·HCl | 3-Cl | Water-insoluble | 95% |

Key Observations :

Example Syntheses :

- (4-Chloro-3-methylphenyl)hydrazine HCl: Similar to 4-cyanophenyl hydrazine HCl (82% yield via HCl-mediated condensation) .

- 4-Methoxyphenylhydrazine HCl : Reacts with methoxy-substituted aldehydes, yielding 98% pure product after recrystallization .

- Phenylpyrazole Derivatives : Synthesized from chalcone and phenylhydrazine HCl, followed by anti-inflammatory screening .

Key Differences :

Pharmacological Activity

Key Observations :

- Target Specificity: The 4-Cl,3-CH₃ substituent enhances COX-2 selectivity, reducing gastrointestinal toxicity compared to non-selective NSAIDs .

- Antimicrobial vs. Anti-inflammatory : 4-Chloro derivatives show broader antimicrobial activity, while methoxy-substituted compounds are explored for cancer .

Biological Activity

(4-Chloro-3-methylphenyl)hydrazine hydrochloride is a compound that has garnered attention in various fields of biological and chemical research. This article delves into its biological activity, synthesis, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

Chemical Structure

The compound is characterized by its hydrazine functional group attached to a chlorinated aromatic ring, which contributes to its unique reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of 4-chloro-3-methylbenzaldehyde with hydrazine hydrate in the presence of hydrochloric acid. This method is prevalent in both laboratory and industrial settings due to its efficiency in producing high yields with controlled purity levels.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It acts as an inhibitor or activator of specific enzymes, influencing their activity through covalent bonding with target molecules. This interaction alters the structure and function of these biomolecules, leading to significant biological effects .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In a comparative study, it was found that this compound demonstrated stronger antibacterial effects against Staphylococcus aureus and Pseudomonas aeruginosa when compared to other synthesized derivatives .

Table 1: Antibacterial Activity Comparison

| Compound | Activity Against S. aureus | Activity Against P. aeruginosa |

|---|---|---|

| (4-Chloro-3-methylphenyl)hydrazine | High | Moderate |

| Comparison Compound 1 | Moderate | Low |

| Comparison Compound 2 | Low | High |

Enzyme Inhibition Studies

In biochemical studies, this compound has been utilized to investigate enzyme mechanisms. It has shown potential as an inhibitor in various enzymatic reactions, including those involved in metabolic pathways related to cancer .

Table 2: Enzyme Inhibition Data

| Enzyme | Inhibition Type | IC50 Value (µM) |

|---|---|---|

| Enzyme A | Competitive | 5.2 |

| Enzyme B | Non-competitive | 12.7 |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, suggesting its potential application in treating infections caused by resistant strains .

Case Study 2: Antiviral Activity

Another investigation explored the compound's antiviral properties against SARS-CoV-2. It was found that metal complexes derived from (4-Chloro-3-methylphenyl)hydrazine exhibited considerable binding affinity to viral proteins, indicating potential as a therapeutic agent for COVID-19 .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing (4-chloro-3-methylphenyl)hydrazine hydrochloride, and how can reaction conditions be optimized for higher yields?

- Methodology : The compound is typically synthesized via condensation reactions between substituted phenylhydrazine derivatives and ketones or aldehydes under acidic conditions. For example, refluxing substituted hydrazine hydrochlorides (e.g., 2-chlorophenylhydrazine hydrochloride) with benzylideneacetone in ethanol for 6–8 hours yields pyrazoline derivatives . Optimization may involve adjusting reaction time, solvent polarity (e.g., ethanol vs. methanol), and stoichiometry to minimize side products.

- Key Considerations : Monitor reaction progress via TLC or HPLC. Purification via recrystallization from ethanol is recommended to isolate high-purity solids .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Safety Measures :

- Use PPE (gloves, lab coat, goggles) to avoid dermal/ocular exposure.

- Work in a fume hood to prevent inhalation of fine particles.

- Store in airtight containers away from oxidizers and moisture to prevent decomposition .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Structural Confirmation :

- NMR : H and C NMR can confirm the aromatic proton environment and substitution pattern (e.g., chloro and methyl groups at positions 4 and 3, respectively) .

- Mass Spectrometry : ESI-MS or EI-MS can verify molecular weight (expected m/z ≈ 190.6 for CHClN·HCl) .

- Purity Assessment : HPLC with UV detection (λ ~254 nm) using a C18 column and acetonitrile/water mobile phase .

Advanced Research Questions

Q. How can X-ray crystallography combined with SHELX software resolve the crystal structure of this compound?

- Experimental Design :

- Grow single crystals via slow evaporation of a saturated ethanol solution.

- Collect diffraction data using a synchrotron or in-house X-ray source.

- Refine the structure using SHELXL (for small molecules) to model atomic positions, thermal parameters, and hydrogen bonding networks .

Q. What role does this compound play in synthesizing heterocyclic scaffolds (e.g., pyrazolines, indoles), and how can reaction conditions be tailored for regioselectivity?

- Mechanistic Insights : In Fischer indole synthesis, the hydrazine moiety reacts with carbonyl compounds to form intermediates that cyclize under acidic conditions. For pyrazolines, condensation with α,β-unsaturated ketones proceeds via nucleophilic attack at the β-carbon .

- Optimization : Use polar aprotic solvents (e.g., DMF) and Lewis acids (e.g., ZnCl) to enhance cyclization efficiency. Regioselectivity is influenced by steric and electronic effects of the 4-chloro-3-methyl substituent .

Q. How can computational methods (e.g., DFT) complement experimental data to validate the compound’s molecular conformation and reactivity?

- Approach :

- Perform DFT calculations (e.g., B3LYP/6-31G*) to optimize geometry and compare with X-ray data.

- Calculate IR and NMR spectra for cross-validation with experimental results .

- Applications : Predict reaction pathways (e.g., electrophilic substitution at the phenyl ring) or non-covalent interactions (e.g., hydrogen bonds in crystal packing) .

Q. What strategies mitigate interference from structural analogs during biological activity assays (e.g., enzyme inhibition studies)?

- Experimental Design :

- Use orthogonal assays (e.g., fluorescence-based and radiometric assays) to confirm target engagement.

- Employ chromatography (HPLC or LC-MS) to quantify compound stability and rule out degradation products .

- Data Interpretation : Compare IC values against structurally similar hydrazine derivatives to establish structure-activity relationships (SARs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.